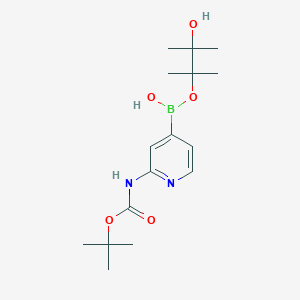![molecular formula C15H18N2O4 B13832951 2,5-Diazabicyclo[2.2.1]heptane,2-phenyl-](/img/structure/B13832951.png)
2,5-Diazabicyclo[2.2.1]heptane,2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diazabicyclo[221]heptane,2-phenyl- is a bicyclic compound that features a unique structure with two nitrogen atoms and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diazabicyclo[2.2.1]heptane,2-phenyl- typically involves the transformation of hydroxy-L-proline to tritosylhydroxy-L-prolinol, followed by cyclization with benzylamine . Another method involves the epimerization-lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters .
Industrial Production Methods
While specific industrial production methods for 2,5-Diazabicyclo[22
Análisis De Reacciones Químicas
Types of Reactions
2,5-Diazabicyclo[2.2.1]heptane,2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The phenyl group and nitrogen atoms can participate in substitution reactions, leading to a variety of products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups attached to the nitrogen atoms or the phenyl ring.
Aplicaciones Científicas De Investigación
2,5-Diazabicyclo[2.2.1]heptane,2-phenyl- has several scientific research applications:
Chemistry: Used as a catalyst in asymmetric catalysis reactions.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Mecanismo De Acción
The mechanism by which 2,5-Diazabicyclo[2.2.1]heptane,2-phenyl- exerts its effects involves its ability to act as a nucleophile or electrophile in various reactions. The nitrogen atoms in the bicyclic structure can participate in forming stable intermediates, facilitating various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: Similar structure but with different positioning of nitrogen atoms.
Prolinamide: Shares some structural features but lacks the bicyclic framework.
Harmicine: Contains a similar bicyclic structure but with different functional groups.
Uniqueness
2,5-Diazabicyclo[22
Propiedades
Fórmula molecular |
C15H18N2O4 |
|---|---|
Peso molecular |
290.31 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;(1S,4S)-2-phenyl-2,5-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H14N2.C4H4O4/c1-2-4-10(5-3-1)13-8-9-6-11(13)7-12-9;5-3(6)1-2-4(7)8/h1-5,9,11-12H,6-8H2;1-2H,(H,5,6)(H,7,8)/b;2-1-/t9-,11-;/m0./s1 |
Clave InChI |
GOJKSPLWGYCOMY-WWENSRCTSA-N |
SMILES isomérico |
C1[C@H]2CN[C@@H]1CN2C3=CC=CC=C3.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
C1C2CNC1CN2C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


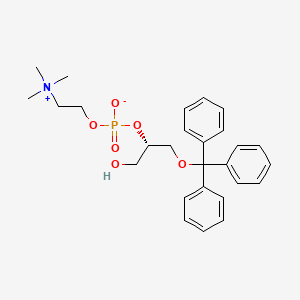
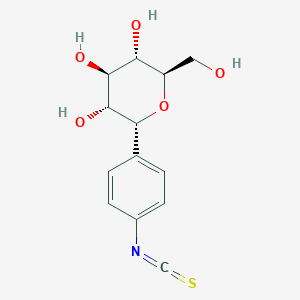


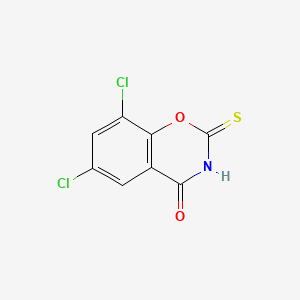
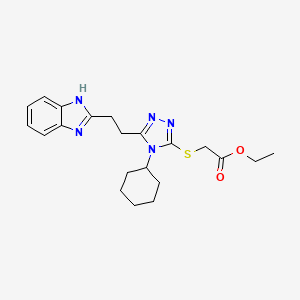
![1,2,5,6-Tetrahydropyrrol[3,2,1-ij]quinoline-4-on](/img/structure/B13832908.png)
![9,10-Didehydro Cabergoline; Ergoline-8-carboxamide, 9,10-didehydro-N-[3-(dimethylamino)propyl]-N-[(ethylamino)carbonyl]-5-(2-propen-1-yl)-, (8ss)-; (6aR,9R)-7-Allyl-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13832912.png)

![barium(2+);[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate;hydrate](/img/structure/B13832929.png)

